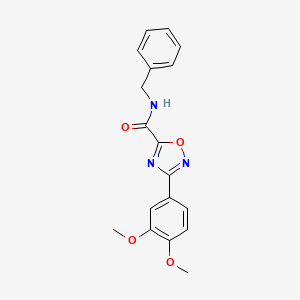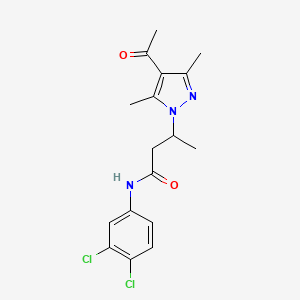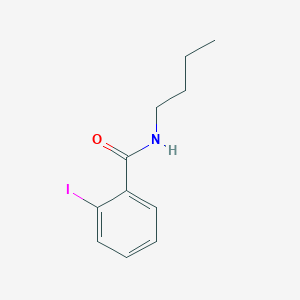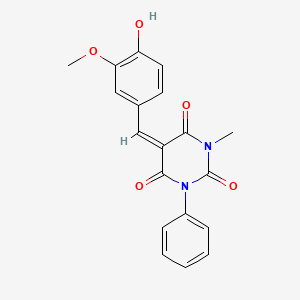
N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, also known as BDMC, is a synthetic compound that has been widely studied for its potential applications in various fields of scientific research. BDMC belongs to the class of oxadiazole compounds that are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.
作用机制
The mechanism of action of N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves the modulation of various signaling pathways in cells. This compound targets the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are involved in cell proliferation, survival, and apoptosis. This compound inhibits the activity of these pathways, leading to the induction of apoptosis in cancer cells.
This compound also exhibits neuroprotective effects by regulating the expression of various antioxidant enzymes, including superoxide dismutase and catalase. This compound reduces the production of reactive oxygen species, which are known to cause oxidative stress-induced neuronal damage.
Biochemical and physiological effects
This compound exhibits a range of biochemical and physiological effects, depending on the type of cells and tissues it interacts with. In cancer cells, this compound induces apoptosis by inhibiting the activity of the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound also inhibits the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xl, leading to the activation of caspases and the induction of apoptosis.
In neuronal cells, this compound exhibits neuroprotective effects by regulating the expression of various antioxidant enzymes, reducing the production of reactive oxygen species, and protecting neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several advantages as a research tool. It exhibits potent anticancer and neuroprotective effects, making it a promising compound for the development of new drugs. This compound is also relatively easy to synthesize and can be obtained in high purity.
However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to administer to cells or animals. This compound also exhibits some toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration method for this compound, as well as its potential side effects.
Another direction is to explore the mechanism of action of this compound in more detail. Studies are needed to identify the specific targets of this compound in cells and to elucidate the signaling pathways involved in its anticancer and neuroprotective effects.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound exhibits potent anticancer and neuroprotective effects, making it a promising compound for the development of new drugs. Further studies are needed to determine the optimal dosage and administration method for this compound, as well as its potential side effects.
合成方法
The synthesis of N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 3,4-dimethoxybenzohydrazide with benzyl bromide in the presence of potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form this compound. The overall yield of the synthesis process is around 50%, and the purity of the compound can be improved by recrystallization.
科学研究应用
N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in cancer research. Studies have shown that this compound exhibits potent anticancer activity against various types of cancer cells, including breast, lung, colon, and liver cancer cells. This compound induces apoptosis, or programmed cell death, in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
This compound has also been studied for its potential applications in the field of neuroprotection. Studies have shown that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. This compound protects neurons by regulating the expression of various antioxidant enzymes and reducing the production of reactive oxygen species.
属性
IUPAC Name |
N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-14-9-8-13(10-15(14)24-2)16-20-18(25-21-16)17(22)19-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMWVZPSGJNTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5347500.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5347508.png)
![methyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B5347509.png)

![2-[4-[2-(4-bromophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B5347526.png)
![1-(4-ethylphenyl)-4-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-3,5-pyrazolidinedione](/img/structure/B5347546.png)

![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5347555.png)
![1'-isopropyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347561.png)

![methyl 4-(5-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5347576.png)
![N,N-dimethyl-7-[2-(1H-pyrazol-1-yl)propanoyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5347586.png)
![2-[(dimethylamino)methyl]-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5347588.png)
![4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5347597.png)